molecular formula C13H12F2N2O2 B2761832 N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide CAS No. 2411217-54-2

N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide

Cat. No. B2761832
CAS RN: 2411217-54-2
M. Wt: 266.248
InChI Key: WHSGPGNKUNLYQG-UHFFFAOYSA-N
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Description

N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide, commonly referred to as SNAP 94847 , is a novel compound with potential pharmacological properties. It belongs to the class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. MCHR1 is a hypothalamic neuropeptide receptor involved in food intake regulation and mood modulation .


Synthesis Analysis


Molecular Structure Analysis

The molecular formula of SNAP 94847 is C19H16F2N2O2. Its structure consists of a cyano group, a difluorophenoxy moiety, and a propenamide functional group. The precise arrangement of atoms and bond angles can be elucidated through computational methods (e.g., density functional theory) and X-ray crystallography .


Chemical Reactions Analysis

SNAP 94847 may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity with different nucleophiles, acids, and bases would provide valuable data on its stability and potential transformations .

Mechanism of Action

As an MCHR1 antagonist, SNAP 94847 likely exerts its effects by blocking MCH-mediated signaling pathways. MCHR1 is implicated in appetite regulation, stress response, and mood modulation. By inhibiting MCHR1, SNAP 94847 may impact food intake, anxiety, and depression. Further studies are needed to elucidate its precise mechanism at the molecular level .

properties

IUPAC Name

N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-12(18)17-13(2,7-16)8-19-9-4-5-10(14)11(15)6-9/h3-6H,1,8H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSGPGNKUNLYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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